4-Bromo-2-ethynyl-1,3-thiazole
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Overview
Description
“4-bromo-2-ethynyl-1,3-thiazole” is a chemical compound with the molecular formula C5H2BrNS . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-ethynyl-1,3-thiazole involves the reaction of 2-ethynylthiophene with bromine to form 4-bromo-2-ethynylthiophene, which is then reacted with sulfur to form 4-bromo-2-ethynyl-1,3-thiazole.", "Starting Materials": [ "2-ethynylthiophene", "bromine", "sulfur" ], "Reaction": [ "Step 1: 2-ethynylthiophene is reacted with bromine in the presence of a catalyst such as iron to form 4-bromo-2-ethynylthiophene.", "Step 2: 4-bromo-2-ethynylthiophene is then reacted with sulfur in the presence of a base such as sodium hydroxide to form 4-bromo-2-ethynyl-1,3-thiazole." ] } | |
CAS RN |
2284094-92-2 |
Molecular Formula |
C5H2BrNS |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
4-bromo-2-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-5-7-4(6)3-8-5/h1,3H |
InChI Key |
FMXJUEWQEOSIGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)Br |
Purity |
95 |
Origin of Product |
United States |
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